2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Description
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3S/c22-19-14(18-20-17(21-24-18)16-6-3-9-25-16)10-13-12-5-2-1-4-11(12)7-8-15(13)23-19/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFANNLQSJGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of 346.36 g/mol. The structure features a benzo[f]chromen backbone substituted with a thiophenyl group and an oxadiazole moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against cancer cell lines. Specifically, compounds containing the oxadiazole ring were found to inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compound 3a demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, showcasing its potential in targeting resistant strains .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A review focusing on oxadiazole derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-tubercular Activity
Recent studies have emphasized the role of 1,2,4-oxadiazoles in anti-tubercular drug development. For example, compounds similar to the one have been identified as potent inhibitors of mycobacterial transcriptional repressor EthR, which is crucial for drug resistance in tuberculosis . The compound's activity was assessed through in vitro assays against Mycobacterium tuberculosis, yielding promising results.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Oxadiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects against pathogens and cancer cells alike .
Case Studies
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Villemagne et al. (2020) | Oxadiazole derivatives | Anti-tubercular | Compound showed EC of 0.072 μM with excellent pharmacokinetic profile |
| Parikh et al. (2020) | Substituted oxadiazoles | Anticancer | Active against monoresistant strains with T1/2 of 1.63 h |
| Upare et al. (2019) | Styryl oxadiazoles | Anti-tubercular | Compound 4a exhibited IC50 = 0.045 µg/mL |
Comparison with Similar Compounds
Key Observations :
- The thiophene substituent in the target compound may offer superior π-π interactions compared to phenyl or chlorophenethyl groups in analogues .
Preparation Methods
Conventional Synthesis Methods
Synthesis of the Benzo[f]Chromen-3-One Core
The coumarin derivative benzo[f]chromen-3-one is typically synthesized via the Kostanecki reaction , which involves condensation of 2-naphthol with a β-keto ester in the presence of concentrated sulfuric acid. For functionalization at the 2-position, 2-naphthol derivatives bearing methyl or carboxyl groups are employed. For example:
- 2-Carboxy-benzo[f]chromen-3-one is prepared by reacting 2-hydroxy-1-naphthoic acid with ethyl acetoacetate under acidic conditions.
- 2-Cyano-benzo[f]chromen-3-one is synthesized via Pechmann condensation using 2-naphthol and cyanoacetic acid derivatives.
Key challenges include regioselectivity and the stability of the carboxyl/cyano groups under strong acidic conditions. Yields typically range from 50–70% after recrystallization.
Preparation of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed using amidoxime cyclization , a widely applied method for heterocyclic synthesis:
- Thiophene-2-amidoxime is synthesized by reacting thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h).
- The amidoxime intermediate undergoes cyclodehydration with a carboxylic acid derivative. For example, coupling with 2-carboxy-benzo[f]chromen-3-one is achieved using ethyl chloroformate (ECF) or dicyclohexylcarbodiimide (DCC) in dry dichloromethane, followed by thermal cyclization (120°C, 12 h).
This method yields the target oxadiazole with 60–75% efficiency.
Coupling Strategies for Final Assembly
Two primary approaches dominate:
Direct Cyclization on the Coumarin Core
The pre-functionalized coumarin (2-carboxy or 2-cyano) reacts with thiophene-2-amidoxime:
- For 2-carboxy derivatives : Activation via acyl chloride (SOCl₂, 60°C, 2 h) precedes amidoxime coupling. Cyclization occurs in toluene under reflux (110°C, 8 h).
- For 2-cyano derivatives : Conversion to amidoxime (NH₂OH·HCl, NaHCO₃, EtOH/H₂O) followed by reaction with thiophene-2-carboxylic acid chloride (pyridine, 0°C → rt, 24 h).
Sequential Oxadiazole Formation
The oxadiazole-thiophene unit is pre-synthesized and coupled to the coumarin via Suzuki-Miyaura cross-coupling :
- 5-Bromo-3-(thiophen-2-yl)-1,2,4-oxadiazole is prepared from thiophene-2-amidoxime and bromoacetic acid.
- Coupling with 2-boronobenzo[f]chromen-3-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 h).
This method achieves higher regioselectivity (85% yield) but requires palladium catalysts and inert conditions.
Modern and Green Synthesis Approaches
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C, 20 min) accelerates the cyclodehydration step, reducing reaction time from hours to minutes while improving yields to 80–90%. Solvent-free conditions or ionic liquids (e.g., [bmim][BF₄]) enhance energy efficiency.
Flow Chemistry for Scalability
Continuous flow reactors enable large-scale synthesis:
Analytical Characterization
Critical spectroscopic data for validation:
Challenges and Optimization Strategies
Steric Hindrance at the 2-Position
Bulky substituents on the coumarin core reduce cyclization efficiency. Mitigation strategies include:
Solubility Issues
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Alternatives:
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one, and what critical reaction conditions must be optimized?
Answer: The synthesis typically involves two key steps:
Oxadiazole ring formation : Cyclization of a thiophene-substituted hydrazide with a benzo[f]chromen-3-one carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or PCl₃ as catalysts) .
Coupling reactions : Introducing the thiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Critical parameters include temperature control (80–120°C), solvent choice (e.g., DMF or THF), and purification via column chromatography. Characterization requires NMR (¹H/¹³C), HRMS, and IR to confirm regioselectivity and purity .
Basic Biological Activity Screening
Q. Q2: What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential, and what structural features correlate with activity?
Answer: Initial screens should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The oxadiazole-thiophene moiety enhances π-π stacking with DNA/protein targets .
- Antimicrobial testing : Broth microdilution assays for bacterial/fungal strains. The benzo[f]chromen core may improve membrane permeability .
Structural correlations include the electron-withdrawing oxadiazole ring improving binding affinity, while the thiophene group modulates lipophilicity .
Advanced Synthesis Optimization
Q. Q3: How can researchers address low yields in the final coupling step of the synthesis?
Answer: Low yields often stem from steric hindrance or side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves regioselectivity .
- Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings, enhancing cross-coupling efficiency .
- Solvent screening : Switch from DMF to 1,4-dioxane to minimize byproduct formation . Post-reaction analysis via TLC and LC-MS is critical for troubleshooting .
Advanced Data Contradiction Analysis
Q. Q4: How should conflicting results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be systematically investigated?
Answer: Contradictions may arise from:
- Pharmacokinetic limitations : Perform ADME studies to evaluate bioavailability. The compound’s logP (~3.5) may limit solubility; consider prodrug strategies .
- Metabolic instability : Use LC-QTOF-MS to identify metabolites. The oxadiazole ring is prone to hydrolysis in plasma; structural analogs with methyl substituents improve stability .
- Assay variability : Validate in vitro results across multiple cell lines and replicate in vivo studies with controlled dosing regimens .
Advanced Structure-Activity Relationship (SAR)
Q. Q5: What modifications to the thiophen-2-yl or oxadiazole groups could enhance target selectivity in kinase inhibition assays?
Answer:
- Oxadiazole modifications : Replace with 1,3,4-thiadiazole to increase hydrogen bonding with kinase ATP pockets. Fluorine substitution at C-5 improves electron deficiency, enhancing binding .
- Thiophene substitutions : Introduce electron-donating groups (e.g., -OCH₃) at the β-position to modulate steric effects. Comparative docking studies with EGFR or CDK2 kinases can guide design .
Material Science Applications
Q. Q6: What methodologies are used to assess this compound’s potential in optoelectronic materials (e.g., OLEDs)?
Answer: Key evaluations include:
- Photophysical analysis : UV-Vis spectroscopy (λmax ~350–400 nm) and fluorescence quantum yield measurements. The extended π-conjugation from benzo[f]chromen enhances emission .
- Electrochemical profiling : Cyclic voltammetry to determine HOMO/LUMO levels. The oxadiazole group lowers LUMO (-2.8 eV), improving electron transport .
- Thermal stability : TGA/DSC to confirm decomposition temperatures >250°C, suitable for device fabrication .
Analytical Method Development
Q. Q7: What advanced techniques resolve challenges in quantifying trace impurities during HPLC analysis?
Answer:
- Column optimization : Use C18 columns with 1.7 µm particles and gradient elution (acetonitrile/0.1% formic acid) to separate polar byproducts .
- Mass spectrometry coupling : LC-ESI-MS/MS in MRM mode enhances sensitivity for detecting hydrazide intermediates (LOD <0.1 ppm) .
- Forced degradation studies : Expose to acid/base/oxidative stress to identify degradation pathways and validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
